

# Spectroscopic Profile of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2,1,3-Benzothiadiazol-5-ylmethanol

Cat. No.: B1351038

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,1,3-Benzothiadiazol-5-ylmethanol**, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a core reference for scientists and professionals engaged in drug development and related research fields, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Summary of Spectroscopic Data

The structural integrity and purity of **2,1,3-Benzothiadiazol-5-ylmethanol** (Molecular Formula:  $C_7H_6N_2OS$ , Molecular Weight: 166.20 g/mol ) are confirmed through the following spectroscopic methods. The data has been compiled and organized into standardized tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1:  $^1H$  NMR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Note: Specific experimental data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR of **2,1,3-Benzothiadiazol-5-ylmethanol** is not readily available in the public domain as of the last search. Researchers are advised to perform their own analyses or consult specialized proprietary databases.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **2,1,3-Benzothiadiazol-5-ylmethanol** are indicative of its key structural features.

Table 3: IR Spectroscopic Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	-	-

Note: While general spectral features for benzothiadiazole and alcohol moieties are known, specific experimental IR data for the title compound is not publicly available. Expected characteristic peaks would include O-H stretching (broad,  $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), C-H aromatic stretching ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ), C=C aromatic stretching ( $\sim 1450\text{-}1600\text{ cm}^{-1}$ ), and C-O stretching ( $\sim 1000\text{-}1200\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2,1,3-Benzothiadiazol-5-ylmethanol**

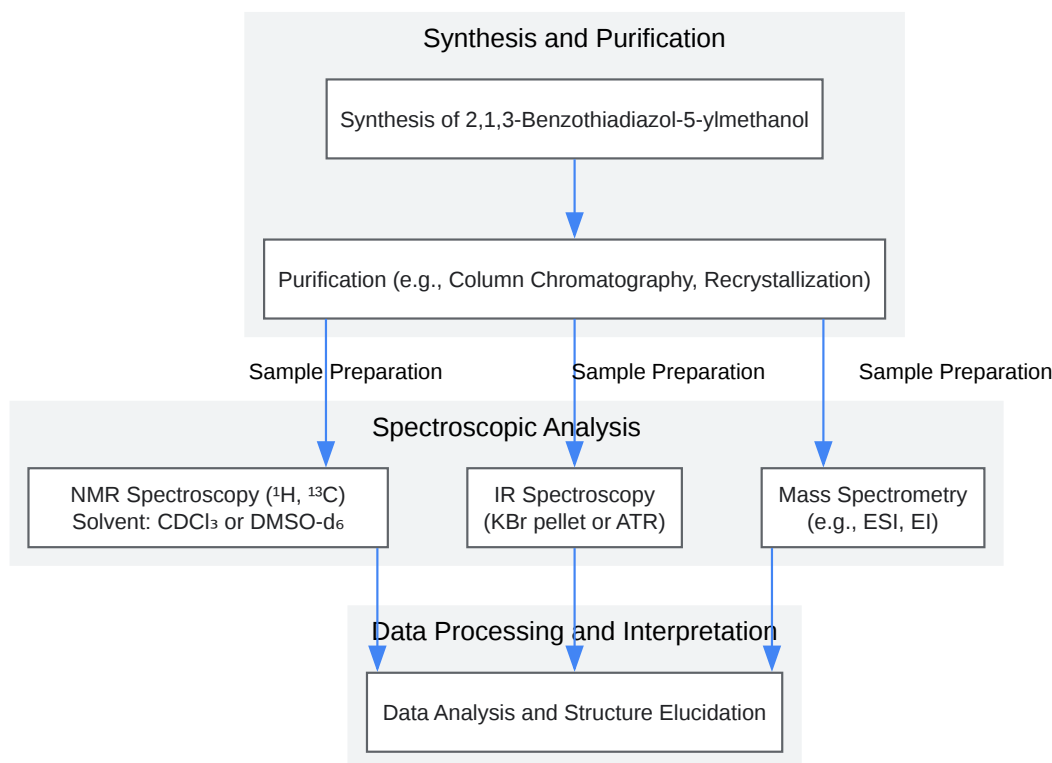
m/z	Relative Intensity (%)	Assignment
Data not available	-	-

Note: The expected molecular ion peak  $[M]^+$  would be observed at  $m/z \approx 166.20$ . No experimental mass spectrum is publicly available at this time.

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of **2,1,3-Benzothiadiazol-5-ylmethanol** are not available in the surveyed literature. However, a general workflow for acquiring such data is presented below.

## Experimental Workflow for Spectroscopic Analysis



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